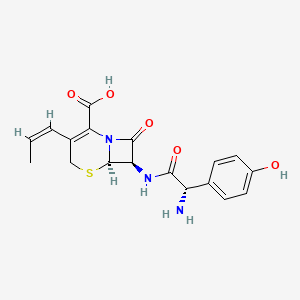
Hexadecanoic--d5 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic–d5 Acid, also known as palmitic acid-15,15,16,16,16-d5, is a deuterated form of hexadecanoic acid. It is a saturated fatty acid with a 16-carbon chain and is commonly found in animals, plants, and microorganisms. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving lipid metabolism and tracing.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecanoic–d5 Acid can be synthesized through the hydrogenation of deuterated hexadecenoic acid. The process involves the use of deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and moderate temperature to ensure complete hydrogenation and incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Hexadecanoic–d5 Acid involves the large-scale hydrogenation of deuterated hexadecenoic acid using specialized reactors. The process is optimized to achieve high yields and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for research and industrial applications.
化学反応の分析
Types of Reactions
Hexadecanoic–d5 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce deuterated hexadecanedioic acid.
Reduction: Reduction of Hexadecanoic–d5 Acid can yield deuterated hexadecanol.
Esterification: It reacts with alcohols to form deuterated esters.
Amidation: It can react with amines to form deuterated amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Amidation: Dehydrating agents like dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Deuterated hexadecanedioic acid.
Reduction: Deuterated hexadecanol.
Esterification: Deuterated esters.
Amidation: Deuterated amides.
科学的研究の応用
Hexadecanoic–d5 Acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Lipid Metabolism Studies: Used as a tracer to study lipid metabolism and fatty acid pathways in biological systems.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of fatty acids in the body.
Environmental Studies: Used to trace the fate and transport of fatty acids in environmental systems.
Biochemical Research: Employed in studies involving enzyme kinetics and lipid-protein interactions.
作用機序
Hexadecanoic–d5 Acid exerts its effects primarily through its incorporation into lipid molecules. It interacts with various enzymes involved in lipid metabolism, such as fatty acid synthase and acyl-CoA synthetase. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the molecular pathways and targets involved in lipid metabolism.
類似化合物との比較
Similar Compounds
Hexadecanoic Acid: The non-deuterated form, commonly found in nature.
Hexadecanoic-d31 Acid: Another deuterated form with deuterium atoms at different positions.
Stearic Acid: An 18-carbon saturated fatty acid with similar properties.
Uniqueness
Hexadecanoic–d5 Acid is unique due to its specific deuterium labeling, which makes it particularly useful for tracing studies in lipid metabolism. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification using mass spectrometry.
特性
CAS番号 |
1219802-61-5 |
|---|---|
分子式 |
C16H27D5O2 |
分子量 |
261.4548889 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











